3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide
Description
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide group linked to a methoxyphenyl moiety
Properties
Molecular Formula |
C23H19I2N3O2 |
|---|---|
Molecular Weight |
623.2 g/mol |
IUPAC Name |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C23H19I2N3O2/c1-30-18-6-2-15(3-7-18)14-26-27-23(29)10-11-28-21-8-4-16(24)12-19(21)20-13-17(25)5-9-22(20)28/h2-9,12-14H,10-11H2,1H3,(H,27,29)/b26-14+ |
InChI Key |
INVKAADIBDBXNL-VULFUBBASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide typically involves multiple steps:
Iodination of Carbazole: The initial step involves the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Formation of Hydrazide: The iodinated carbazole is then reacted with propanohydrazide under reflux conditions to form the hydrazide derivative.
Condensation Reaction: Finally, the hydrazide derivative undergoes a condensation reaction with 4-methoxybenzaldehyde in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazide group, converting it into corresponding amines.
Substitution: The iodine atoms in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized carbazole derivatives.
Reduction: Amines derived from the hydrazide group.
Substitution: Compounds with various functional groups replacing the iodine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biology
In biological research, the compound’s structure allows it to interact with various biomolecules, making it a potential probe for studying biological processes.
Medicine
The compound’s unique structure and reactivity make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
In the industrial sector, the compound’s electronic properties are leveraged in the development of advanced materials for electronic applications.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The carbazole core can intercalate with DNA, while the hydrazide group can form hydrogen bonds with proteins, influencing their activity. The methoxyphenyl moiety can enhance the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
3,6-diiodo-9H-carbazole: Lacks the hydrazide and methoxyphenyl groups, making it less versatile.
N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide: Lacks the carbazole core, resulting in different electronic properties.
Uniqueness
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide is unique due to the combination of the carbazole core, iodine atoms, hydrazide group, and methoxyphenyl moiety. This combination imparts distinct electronic and chemical properties, making it suitable for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
